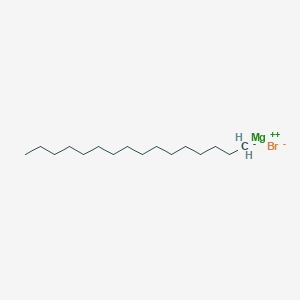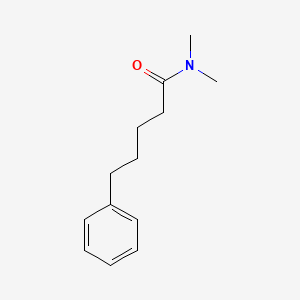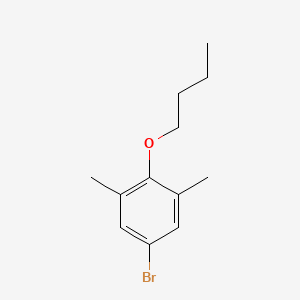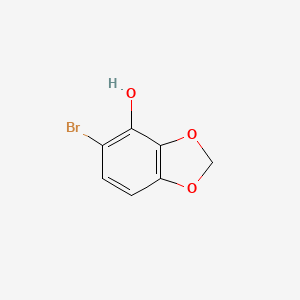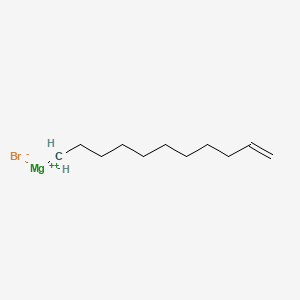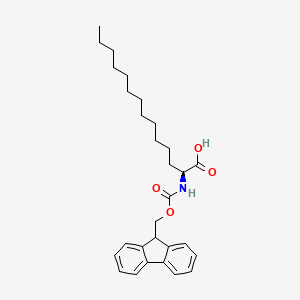
2-Methoxy-1-naphthylmagnesium bromide, 0.25M in tetrahydrofuran
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methoxy-1-naphthylmagnesium bromide, 0.25M in tetrahydrofuran (THF) is a Grignard reagent . It has a molecular weight of 261.4 and its molecular formula is C11H9BrMgO . The compound is stored in a refrigerator and it is a solution .
Molecular Structure Analysis
The InChI code for 2-Methoxy-1-naphthylmagnesium bromide is1S/C11H9O.BrH.Mg/c1-12-11-7-6-9-4-2-3-5-10(9)8-11;;/h2-7H,1H3;1H;/q;;+1/p-1 . The SMILES string representation is Cc1ccc2ccccc2c1[Mg]Br . Chemical Reactions Analysis
As a Grignard reagent, 2-Methoxy-1-naphthylmagnesium bromide is typically used in Grignard reactions . Grignard reactions are a type of organometallic chemical reaction where alkyl, vinyl, or aryl-magnesium halides (Grignard reagents) add to a carbonyl group in an aldehyde or ketone .Physical and Chemical Properties Analysis
The concentration of 2-Methoxy-1-naphthylmagnesium bromide in THF is 0.25M . It has a boiling point of 65°C (lit.) and a density of 0.921 g/mL at 25°C (lit.) . The compound is stored at a temperature of 2-8°C .Wissenschaftliche Forschungsanwendungen
Synthesis of 2-Nitro-1,1'-Binaphthyls
2-Methoxy-1-naphthylmagnesium bromide is utilized in nucleophilic aromatic substitution reactions on 1-alkoxy-2-nitronaphthalene to synthesize 2-nitro-1,1'-binaphthyls. This process offers a facile entry into these compounds, which are crucial for inducing axial chirality into the binaphthyl bond. The methodology also extends to the optical resolution of 2-amino-1,1'-binaphthyls, further highlighting the versatility of this reagent in synthesizing chiral compounds and its significance in stereochemical studies (Hattori et al., 2002).
Enantioselective Synthesis
The reagent has been reported in the enantioselective synthesis of axially chiral 1-(1-naphthyl)isoquinolines and 2-(1-naphthyl)pyridines through sulfoxide ligand coupling reactions. These reactions underscore the reagent's role in constructing optically active molecules, which are valuable in various areas of chemical research, including the development of new pharmaceuticals and materials with specific optical properties (Baker et al., 2005).
Musafluorone Synthesis
Another application involves the synthesis of musafluorone, a naphthoxanthenone isolated from Musa acuminata. This synthesis demonstrates the compound's utility in forming complex organic molecules that have potential applications in various fields, including natural product synthesis and the study of biologically active compounds (Duque et al., 2010).
Regeneration of Phenols from Ethers
The reagent has been utilized in the demethylation reactions for the regeneration of phenols from ethers, showcasing its role in modifying molecular structures for further chemical analysis or synthesis. This application is particularly relevant in the modification of aromatic ethers, a common functional group in organic chemistry (Boovanahalli et al., 2004).
Safety and Hazards
Wirkmechanismus
Target of Action
2-Methoxy-1-naphthylmagnesium bromide is a Grignard reagent, a class of organometallic compounds commonly used in organic synthesis. The primary targets of this compound are electrophilic carbon atoms in organic molecules .
Mode of Action
The mode of action of 2-Methoxy-1-naphthylmagnesium bromide involves the nucleophilic addition of the Grignard reagent to the electrophilic carbon atom. The carbon-magnesium bond in the Grignard reagent is polar, with the carbon atom carrying a partial negative charge. This allows the carbon atom to act as a nucleophile, attacking electrophilic carbon atoms and forming new carbon-carbon bonds .
Biochemical Pathways
It can be used to synthesize a wide variety of organic compounds, including pharmaceuticals and materials, which may have various biological effects .
Pharmacokinetics
The compounds synthesized using this reagent may have diverse adme properties depending on their chemical structure .
Result of Action
The primary result of the action of 2-Methoxy-1-naphthylmagnesium bromide is the formation of new carbon-carbon bonds, enabling the synthesis of complex organic molecules from simpler precursors .
Action Environment
The action of 2-Methoxy-1-naphthylmagnesium bromide is highly dependent on the reaction environment. It is typically used in anhydrous conditions, as it reacts violently with water. The reaction is also sensitive to air, requiring an inert atmosphere . The temperature of the reaction can also influence the rate and selectivity of the reaction .
Eigenschaften
IUPAC Name |
magnesium;2-methoxy-1H-naphthalen-1-ide;bromide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9O.BrH.Mg/c1-12-11-7-6-9-4-2-3-5-10(9)8-11;;/h2-7H,1H3;1H;/q-1;;+2/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIZDITOOUPRLJT-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=[C-]C2=CC=CC=C2C=C1.[Mg+2].[Br-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrMgO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.40 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![Ethyl (2Z)-3-[(trimethylsilyl)oxy]but-2-enoate](/img/structure/B6317112.png)



